molecular formula C17H23NO5 B15331224 Di-tert-Butyl (3-formylphenyl)imidodicarbonate

Di-tert-Butyl (3-formylphenyl)imidodicarbonate

Cat. No.: B15331224
M. Wt: 321.4 g/mol
InChI Key: ZEDJQFZREAWAEO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Di-tert-Butyl (3-formylphenyl)imidodicarbonate undergoes various chemical reactions, including:

Scientific Research Applications

Di-tert-Butyl (3-formylphenyl)imidodicarbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-Butyl (3-formylphenyl)imidodicarbonate involves its reactivity with nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups can be cleaved under acidic conditions to release the active imidodicarbonate moiety . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Di-tert-Butyl (3-formylphenyl)imidodicarbonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in the synthesis of nitrogen-containing compounds and its potential use in various scientific research fields .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-(3-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-19/h7-11H,1-6H3

InChI Key

ZEDJQFZREAWAEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC(=C1)C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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